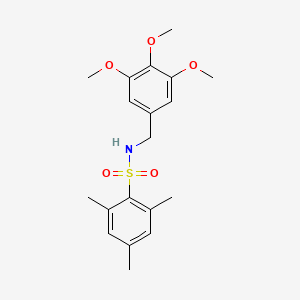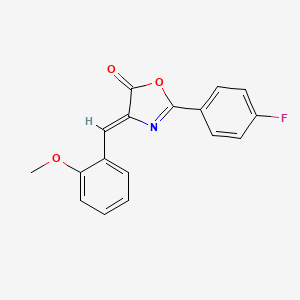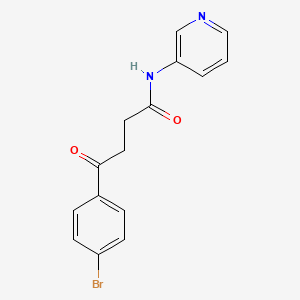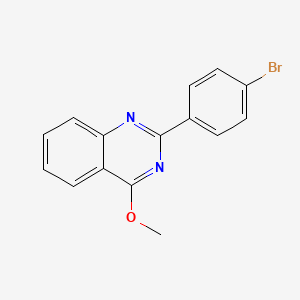
2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide, also known as TTB, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic properties. TTB has been studied for its ability to inhibit cancer cell growth, as well as its potential as an anti-inflammatory and neuroprotective agent.
作用機序
2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is involved in the regulation of pH levels in cancer cells. By inhibiting this enzyme, 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide may disrupt the ability of cancer cells to maintain a favorable pH environment for growth and survival. Inflammation is also regulated by enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been shown to inhibit the activity of these enzymes, thereby reducing inflammation. In neuroprotection, 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been shown to protect against oxidative stress by inhibiting the activation of certain signaling pathways.
Biochemical and Physiological Effects
2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, which can lead to the death of cancer cells. 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has also been shown to inhibit the formation of new blood vessels, which is necessary for tumor growth and metastasis. Inflammation is characterized by the production of various cytokines and chemokines, which can lead to tissue damage and disease. 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been shown to inhibit the production of these inflammatory mediators, thereby reducing tissue damage and promoting healing. In neuroprotection, 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been shown to protect against oxidative stress, which can lead to neuronal damage and death.
実験室実験の利点と制限
2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to be effective in inhibiting cancer cell growth, inflammation, and oxidative stress, making it a potentially useful therapeutic agent. However, 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has also been shown to have limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neuroprotection. This could involve testing its efficacy in animal models and clinical trials. Another direction is to investigate its mechanism of action in more detail, including the identification of specific enzymes and signaling pathways that it targets. Finally, it may be useful to explore the potential of 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide as a drug delivery system, as its sulfonamide group may allow it to bind to specific targets in the body.
合成法
2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide can be synthesized through a multistep reaction process starting from 2,4,6-trimethylbenzenesulfonyl chloride and 3,4,5-trimethoxybenzylamine. The reaction involves the formation of an amide bond between the sulfonyl chloride and the amine, followed by the introduction of the trimethyl groups.
科学的研究の応用
2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been studied in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has also been studied for its potential as an anti-inflammatory agent, with research indicating that it may reduce inflammation through the inhibition of certain enzymes. Additionally, 2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has shown promise as a neuroprotective agent, with studies suggesting that it may protect against neuronal damage caused by oxidative stress.
特性
IUPAC Name |
2,4,6-trimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5S/c1-12-7-13(2)19(14(3)8-12)26(21,22)20-11-15-9-16(23-4)18(25-6)17(10-15)24-5/h7-10,20H,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYLCZOHOVEGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(N-benzylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5706942.png)

![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)

![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
![N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5706962.png)
![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5706969.png)
![2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one](/img/structure/B5706981.png)

![ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5706992.png)
![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)
![{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5707029.png)
![2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5707034.png)
![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)